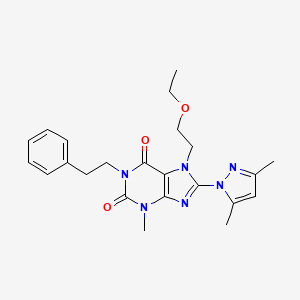

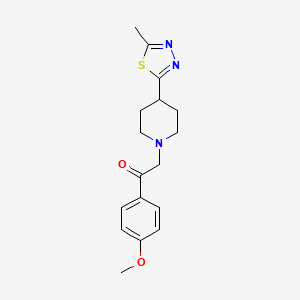

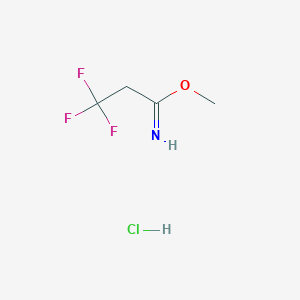

![molecular formula C17H17N5OS B3019100 N-(6-(哌啶-1-基)嘧啶-4-基)苯并[d]噻唑-6-甲酰胺 CAS No. 1396864-51-9](/img/structure/B3019100.png)

N-(6-(哌啶-1-基)嘧啶-4-基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic molecule that appears to be related to various bioactive compounds with potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidinyl group and the pyrimidinyl moiety, are common in the synthesis of molecules with antimicrobial activity and in the modulation of biological targets like the metabotropic glutamate receptor 4 (mGlu4) .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different acid chlorides with amines or the coupling of halogenated thiazole carboxamides with amino alcohols. For instance, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides was achieved by condensation reactions using different acid chlorides . Similarly, an alternative route to synthesize a related compound involved coupling between a bromo-thiazole carboxamide and an amino alcohol . These methods suggest potential synthetic routes that could be adapted for the synthesis of N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques allow for the determination of the molecular fingerprint and the confirmation of the synthesized structures. The presence of a piperidinyl group and a pyrimidinyl ring in the compound of interest suggests that it would exhibit characteristic peaks in these spectroscopic analyses, which would be crucial for its structural characterization.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activity. For example, the benzo[d]isothiazole scaffold has been utilized in the development of positive allosteric modulators of mGlu4, which are compounds that enhance the receptor's response to its neurotransmitter . The antimicrobial activity of related compounds has also been assessed, indicating that these molecules can interact with and inhibit the growth of various microbial strains . These studies suggest that the compound may also participate in specific chemical reactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, metabolic clearance, and inhibitory concentrations against enzymes like CYP1A2, are important for their potential therapeutic use . For instance, compound 27o from the first paper demonstrated an excellent pharmacokinetic profile in rats, which is a crucial factor in drug development . The antimicrobial activity of similar compounds has been evaluated using disc diffusion and microdilution methods, indicating their potential as antimicrobial agents . These properties would need to be investigated for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide to assess its suitability for further development.

科学研究应用

噻唑-氨基哌啶杂化类似物

一项涉及噻唑-氨基哌啶杂化类似物的设计和合成的研究确定了对结核分枝杆菌具有良好活性的化合物,突出了它们作为新型抗结核剂的潜力。其中,一种特定的化合物对结核分枝杆菌 smegmatis GyrB ATPase 和结核分枝杆菌 DNA 拓扑异构酶表现出显着的抑制作用,且细胞毒性最小,表明其作为进一步抗结核药物开发的先导化合物的潜力 (V. U. Jeankumar et al., 2013).

杂环甲酰胺作为抗精神病剂

对杂环甲酰胺的研究探索了它们作为潜在抗精神病剂的用途。制备了一系列类似物,并评估了它们与多巴胺 D2、血清素 5-HT2 和 5-HT1a 受体的结合亲和力,以及它们在小鼠中拮抗阿扑吗啡诱导反应的体内疗效。确定了两种具有有效活性和良好特征的衍生物,以便作为抗精神病候选药物进行进一步评估 (M. H. Norman et al., 1996).

吡啶衍生物的抗菌活性

一项关于新型吡啶衍生物合成的研究证明了对所研究的细菌和真菌菌株具有可变且适度的抗菌活性。该研究强调了这些化合物在开发新型抗菌剂中的潜力 (N. Patel et al., 2011).

合成和抗肿瘤评价

另一项研究重点是合成含有苯并噻唑部分的 2,4,6-三取代嘧啶衍生物。对这些化合物对几种癌细胞系的抗肿瘤活性进行了评估,其中一些显示出中等到强烈的活性。值得注意的是,这些化合物对前列腺癌细胞表现出有效的抗肿瘤活性,突出了它们作为癌症治疗开发先导化合物的潜力 (Erdong Li et al., 2020).

抗癌和抗 5-脂氧合酶剂

探索了新型吡唑并嘧啶衍生物的合成,以了解它们作为抗癌和抗 5-脂氧合酶剂的潜力。研究发现,某些衍生物对癌细胞系表现出选择性影响,并能有效抑制 5-脂氧合酶,表明它们具有双重治疗潜力 (A. Rahmouni et al., 2016).

作用机制

Target of Action

Similar compounds have been found to exhibit antibacterial activity , and some have shown cytotoxicity against cancer cells

Mode of Action

Compounds with similar structures have been found to inhibit certain enzymes , which could potentially alter cellular processes and lead to the observed effects. The specific interactions between this compound and its targets would need to be determined through further experimental studies.

Result of Action

Similar compounds have been found to exhibit antibacterial activity and cytotoxicity against cancer cells , suggesting that this compound could potentially have similar effects

属性

IUPAC Name |

N-(6-piperidin-1-ylpyrimidin-4-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-17(12-4-5-13-14(8-12)24-11-20-13)21-15-9-16(19-10-18-15)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,18,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUKXLQJMHHJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

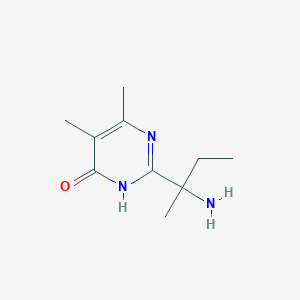

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)

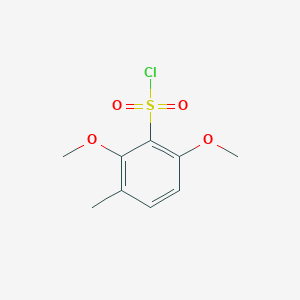

![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)

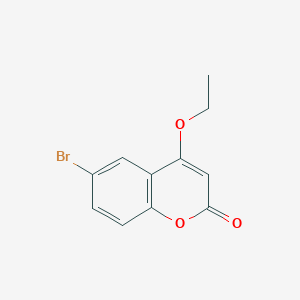

![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)

![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)